molecular formula C16H17N3O B295290 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine

4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B295290
M. Wt: 267.33 g/mol
InChI Key: RGJKHDQETLRDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known to possess unique properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been shown to modulate the release of these neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, and to decrease the levels of others, such as acetylcholine. Additionally, it has been shown to affect the levels of various hormones, including cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine in lab experiments include its unique properties and potential applications in various fields of research. However, its limitations include its relatively high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for research on 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine. These include further studies on its mechanism of action, potential therapeutic applications, and optimization of synthesis methods for increased yield and purity. Additionally, there is a need for more studies on the potential toxicity of this compound and its effects on various physiological processes. Overall, research on this compound has the potential to lead to significant advancements in the fields of medicinal chemistry, neuroscience, and pharmacology.

Synthesis Methods

The synthesis of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-methyl-1-piperidinecarboxylic acid with 2-bromo-5-nitrobenzofuran, followed by reduction and cyclization. This method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

The potential applications of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine in scientific research are vast. This compound has been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a promising candidate for the treatment of pain and seizures.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H17N3O/c1-11-6-8-19(9-7-11)16-15-14(17-10-18-16)12-4-2-3-5-13(12)20-15/h2-5,10-11H,6-9H2,1H3

InChI Key

RGJKHDQETLRDDI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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